3-[(2Z)-PYRROLIDIN-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
3-[(2Z)-PYRROLIDIN-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring fused to an indole moiety, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-PYRROLIDIN-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the cycloaddition of azomethine ylides to nitrostyrenes. This reaction is facilitated by hydrogen-bond-assisted azomethine ylides, which are generated from 2-(benzylamino)-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)acetonitriles . The reaction conditions often include refluxing in 1-propanol in the presence of excess triethylamine (Et3N) to achieve efficient conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-PYRROLIDIN-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the indole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
3-[(2Z)-PYRROLIDIN-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2Z)-PYRROLIDIN-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, depending on its structural modifications . The exact pathways and targets are still under investigation, but its indole and pyrrolidine moieties are known to interact with biological macromolecules, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share structural similarities and have been studied for their potential as kinase inhibitors and apoptosis inducers.
Pyrrolidinone Derivatives: These compounds exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
3-[(2Z)-PYRROLIDIN-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific fusion of pyrrolidine and indole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-11(10-6-3-7-13-10)8-4-1-2-5-9(8)14-12/h1-2,4-5,14-15H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFDJUUQNPPJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=C(NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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